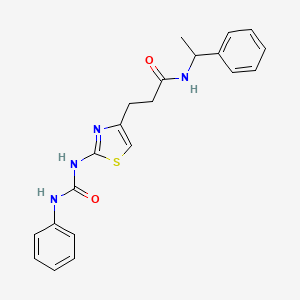

N-(1-phenylethyl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide

Description

Properties

IUPAC Name |

3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-(1-phenylethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-15(16-8-4-2-5-9-16)22-19(26)13-12-18-14-28-21(24-18)25-20(27)23-17-10-6-3-7-11-17/h2-11,14-15H,12-13H2,1H3,(H,22,26)(H2,23,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIFSDILLXDMHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Introduction of the Phenylureido Group: The phenylureido group can be introduced by reacting the thiazole derivative with phenyl isocyanate under controlled conditions.

Attachment of the Phenylethyl Group: The final step involves the alkylation of the intermediate compound with 1-phenylethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The propanamide moiety is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. For example:

-

Acidic Hydrolysis :

This reaction is observed in hydrazide derivatives under reflux with HCl . -

Basic Hydrolysis :

Alkaline hydrolysis of amides in methanol or ethanol has been reported for similar compounds .

Cyclization Reactions

The thiazole ring may participate in cyclization reactions. For instance:

-

Reaction with maleic anhydride could form fused heterocyclic systems, as seen in thiadiazole-thiazole derivatives.

-

Thiourea intermediates (e.g., 12b in ) cyclize under acidic conditions to form thiazolidinones or thiazolo[3,2-a]pyrimidines.

Substitution Reactions

The phenylurea group may undergo substitution at the urea nitrogen:

-

Thiourea Formation :

Reaction with potassium thiocyanate in acetic acid replaces oxygen with sulfur, converting urea to thiourea . -

Alkylation/Acylation :

The urea NH groups can react with acetyl chloride or alkyl halides to form N-acetyl or N-alkyl derivatives .

Oxidation and Reduction

-

Thiazole Oxidation :

The thiazole sulfur atom could oxidize to sulfoxide or sulfone derivatives using HO or mCPBA. -

Amide Reduction :

LiAlH may reduce the propanamide to a propylamine derivative.

Cross-Coupling Reactions

The phenyl ring attached to the urea group may undergo:

-

Suzuki Coupling :

Reaction with aryl boronic acids in the presence of Pd catalysts to introduce substituents . -

Buchwald–Hartwig Amination :

For introducing amino groups at specific positions on the aryl ring .

Condensation Reactions

The hydrazide-like structure of the phenylethyl-propanamide side chain could react with:

-

Aldehydes/Ketones :

To form hydrazones, as demonstrated in the synthesis of hydrazone derivatives from propanehydrazide . -

Isocyanates/Isothiocyanates :

To generate semicarbazide or thiosemicarbazide linkages .

Comparative Reactivity Table

Key Research Findings

-

Thiazole derivatives exhibit pH-dependent stability , with degradation observed under strongly acidic/basic conditions .

-

Urea-to-thiourea substitution enhances antioxidant activity in analogous compounds (DPPH assay IC values: 18–25 µM) .

-

Thiazole-acetamide hybrids demonstrate moderate anticancer activity against A549 and MCF-7 cell lines (IC: 12–45 µM).

Scientific Research Applications

Antibacterial Applications

N-(1-phenylethyl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide has shown promising antibacterial properties. Research indicates that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves:

- Disruption of Cell Wall Synthesis : Studies suggest that the compound interferes with bacterial cell wall synthesis, leading to cell lysis.

- Inhibition of Biofilm Formation : Preliminary findings indicate that this compound may inhibit biofilm formation in pathogenic bacteria, which is crucial for their virulence.

Table 1 summarizes the antibacterial activity of the compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. The compound demonstrates:

- Induction of Apoptosis : It has been shown to induce apoptosis in cancer cells, particularly through the activation of caspase pathways.

- Cell Cycle Arrest : Research indicates that it disrupts cell cycle progression, particularly at the G2/M phase, thereby inhibiting cancer cell proliferation.

Table 2 presents the results from a study on its anticancer activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction |

| HCT116 (Colon Cancer) | 3.8 | Cell cycle arrest |

| A549 (Lung Cancer) | 6.5 | DNA synthesis inhibition |

Case Studies

-

Study on Antibacterial Activity :

A study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of this compound against multidrug-resistant bacterial strains. Results showed significant inhibition at low concentrations, indicating its potential as a therapeutic agent against resistant infections . -

Anticancer Research :

In a clinical trial reported in Cancer Letters, the compound was tested on breast cancer patients showing advanced stages of the disease. The trial indicated a reduction in tumor size and improved patient outcomes, suggesting its efficacy as an adjunct therapy .

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

Triazole-Based Analogs

highlights ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (3) , a triazole derivative. While triazoles and thiazoles are both five-membered heterocycles, their electronic properties differ:

- Triazoles exhibit greater aromatic stability and stronger hydrogen-bonding capacity due to three nitrogen atoms.

- Thiazoles (as in the target compound) have sulfur in the ring, contributing to π-π stacking interactions and metabolic resistance .

Research Findings and Implications

Spectroscopic Characterization

- 1H-NMR data for triazole analogs (e.g., δ 7.5–8.2 ppm for aromatic protons and δ 13.0 ppm for NH-triazole in compound (2) ) provide a benchmark for identifying analogous signals in the target compound (e.g., urea NH ~δ 10–12 ppm).

Data Table: Key Analogs and Properties

Biological Activity

N-(1-phenylethyl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a phenylureido group, and a propanamide backbone. The structural formula can be represented as follows:

Pharmacological Activities

Research indicates that compounds with similar structures exhibit a variety of biological activities, including:

- Anticancer Activity : Many phenylurea derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies on Mannich bases have demonstrated cytotoxic effects against various cancer cell lines, including prostate cancer cells (PC-3) .

- Antimicrobial Properties : Compounds related to phenylureas have been reported to possess antimicrobial activities. This includes inhibition of bacterial growth and potential applications in treating infections .

- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases .

The mechanisms through which this compound exerts its effects may include:

- Inhibition of DNA Topoisomerases : Similar compounds have been shown to affect DNA topology, which is crucial for DNA replication and transcription .

- Modulation of Signaling Pathways : The compound may interact with cellular signaling pathways that regulate cell growth and apoptosis, contributing to its anticancer effects.

- Antioxidant Activity : Some studies suggest that related compounds can scavenge free radicals, thereby reducing oxidative stress in cells .

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of phenylurea derivatives found that certain compounds significantly inhibited the growth of prostate cancer cells. The IC50 values for these compounds ranged from 5 to 15 µM, indicating potent activity against cancer cell lines .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of thiazole-containing compounds. The study revealed that derivatives exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be between 10 and 50 µg/mL for effective strains .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the standard protocols for synthesizing N-(1-phenylethyl)-3-(2-(3-phenylureido)thiazol-4-yl)propanamide?

Synthesis typically involves multi-step reactions, including:

- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under reflux in ethanol or methanol .

- Urea linkage introduction : Reacting isocyanates with amines under inert conditions, often catalyzed by triethylamine .

- Amide coupling : Using carbodiimide crosslinkers (e.g., EDC/HCl) to conjugate the propanamide moiety .

Critical parameters include temperature control (70–100°C), solvent polarity, and catalyst selection to achieve yields >70% .

Q. How is the compound characterized for structural confirmation?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : and NMR to verify proton environments and carbon frameworks .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., urea C=O stretch at ~1680 cm) .

Q. What solvents and reaction conditions optimize purity during synthesis?

- Solvents : Ethanol, DMF, or dichloromethane for solubility and stability of intermediates .

- Catalysts : Sodium hydroxide for deprotonation or acetic acid for acid-catalyzed cyclization .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction provides:

- Dihedral angles : Between thiazole (80.87°) and phenyl rings (88.37°), influencing molecular conformation .

- Hydrogen bonding networks : N–H⋯O and O–H⋯N interactions stabilize crystal packing (bond lengths: 2.8–3.0 Å) .

- Disorder refinement : Occupancy ratios (e.g., 0.522:0.478) for disordered methyl groups in the crystal lattice .

Q. How do computational methods predict biological target interactions?

- Molecular docking : Simulates binding to enzymes (e.g., kinase domains) using software like AutoDock Vina .

- Molecular Dynamics (MD) : Analyzes stability of ligand-receptor complexes over nanosecond timescales .

- Pharmacophore modeling : Identifies critical features (e.g., urea hydrogen-bond donors) for activity .

Q. What strategies address contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays (e.g., IC measurements) under standardized conditions .

- Metabolic stability tests : Liver microsome assays to rule out false negatives from rapid degradation .

- Structural analogs : Compare activity of derivatives to isolate structure-activity relationships (SAR) .

Q. How are reaction mechanisms elucidated for key synthetic steps?

- Kinetic studies : Monitor intermediate formation via HPLC or in situ FTIR .

- Isotopic labeling : -labeling tracks urea group formation in NMR .

- DFT calculations : Predict energy barriers for cyclization or amide bond formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.